PF-AKT400

Catalog No.
S548344
CAS No.
M.F
C20H22F2N6O
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-AKT400

Product Name

PF-AKT400

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide

Molecular Formula

C20H22F2N6O

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N

SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Solubility

soluble in DMSO

Synonyms

PF-AKT400; PFAKT400; Lig1; Lig-1; Lig 1; PF AKT400; AKT-0286; AKT 0286; AKT0286; ZINC-111606147; ZINC 111606147; ZINC111606147

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Description

The exact mass of the compound N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide is 400.18232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-AKT400 is a potent and selective inhibitor of the Akt protein kinase, which plays a crucial role in various cellular processes, including metabolism, cell proliferation, and survival. This compound is categorized as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase. PF-AKT400 demonstrates a remarkable selectivity profile, exhibiting over 900-fold greater selectivity for Protein Kinase B alpha (PKBα) compared to Protein Kinase A, with an IC50 value of 0.5 nM for PKBα and 450 nM for Protein Kinase A .

Involving PF-AKT400 primarily focus on its interactions with various biological molecules, particularly in inhibiting the phosphorylation activity of Akt. The compound's mechanism of action involves binding to the ATP-binding site of Akt, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition can lead to decreased cell survival and proliferation in cancer cells that rely on Akt signaling for growth .

PF-AKT400 exhibits significant biological activity as an Akt inhibitor. It has been shown to effectively reduce phosphorylated S6 ribosomal protein levels, indicating a decrease in mTOR signaling, which is often upregulated in cancerous tissues. The compound's ability to inhibit Akt activity has been linked to its potential use in cancer therapy, particularly in tumors characterized by aberrant Akt signaling pathways .

The synthesis of PF-AKT400 involves the construction of an elaborated 3-aminopyrrolidine scaffold. This synthetic route allows for the introduction of various functional groups that enhance the compound's potency and selectivity. Detailed synthetic protocols typically include steps such as amination reactions and cyclization processes to achieve the desired chemical structure .

PF-AKT400 is primarily researched for its applications in cancer therapy due to its ability to inhibit Akt signaling pathways that are frequently dysregulated in tumors. Its selective inhibition profile makes it a promising candidate for targeted therapies aimed at cancers with high levels of Akt activation. Additionally, it may have potential applications in other diseases where Akt signaling plays a critical role, such as diabetes and neurodegenerative disorders .

Interaction studies of PF-AKT400 have demonstrated its efficacy in inhibiting various Akt-dependent cellular processes. In vitro assays show that PF-AKT400 effectively reduces cell viability and induces apoptosis in cancer cell lines that exhibit high levels of Akt activation. Furthermore, studies have indicated that PF-AKT400 can modulate downstream signaling pathways associated with cell growth and survival, further supporting its potential therapeutic applications .

Several compounds exhibit similar mechanisms of action as PF-AKT400 but differ in their selectivity profiles and potency. Below is a comparison highlighting the uniqueness of PF-AKT400.

Compound NameSelectivity ProfileIC50 (nM)Notes
PF-04691502Selective for Akt1.2Earlier lead compound with less potency
GSK690693Broad spectrum20Less selective than PF-AKT400
MK-2206Selective for all isoforms of Akt50Less potent than PF-AKT400
AZD5363Broadly selective10Competes with multiple kinases

PF-AKT400 stands out due to its exceptional selectivity for PKBα and its low IC50 values compared to other inhibitors, making it a valuable tool for both research and therapeutic applications targeting the Akt pathway .

PF-AKT400 functions as a highly potent ATP-competitive inhibitor through its optimized 3-aminopyrrolidine scaffold, which enables precise positioning within the ATP-binding pocket of protein kinase B alpha (PKBα). The compound demonstrates exceptional binding affinity with an IC50 value of 0.5 nanomolar against PKBα, representing a nearly thousand-fold improvement in potency compared to early-generation Akt inhibitors [1] [2] [3].

The ATP-competitive mechanism involves direct competition with adenosine triphosphate for occupancy of the nucleotide-binding cleft located between the N-terminal and C-terminal lobes of the Akt kinase domain. Molecular dynamics simulations reveal that PF-AKT400 binding stabilizes the closed conformation of the kinase domain through formation of critical hydrogen bonds and hydrophobic interactions within the ATP-binding site [4] [5]. The compound's chemical structure, featuring a 2,4-difluorobenzamide moiety linked to a 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl group via the 3-aminopyrrolidine scaffold, enables optimal complementarity with the ATP-binding pocket geometry.

ATP-binding site competition dynamics are further enhanced by the compound's ability to engage key residues within the binding cleft. The 3-aminopyrrolidine scaffold positions the fluorinated benzamide group to interact with the hinge region, while the pyrrolo-pyrimidine moiety occupies the adenine-binding subsite. This dual-anchor binding mode contributes to the compound's exceptional residence time and selectivity profile [6] [2].

ATP Competition ParameterValueSignificance
PKBα IC500.5 nMExceptional enzyme potency
ATP Km apparentIncreased >100-foldCompetitive inhibition confirmed
Residence timeExtended (>2 hours)Prolonged target engagement
Binding affinity (Kd)~0.4 μMHigh-affinity interaction

Isoform Selectivity Profiling: PKBα vs. PKA Inhibition

PF-AKT400 exhibits remarkable selectivity for PKBα over protein kinase A (PKA), achieving a 900-fold selectivity window that represents a significant advancement in kinase inhibitor design. This selectivity profile addresses a critical challenge in Akt inhibitor development, as PKA shares substantial structural similarity with Akt isoforms within the ATP-binding domain [1] [7] [2].

The molecular basis for this selectivity arises from subtle but critical differences in the ATP-binding pocket architecture between PKBα and PKA. Structural analysis reveals that PF-AKT400's 3-aminopyrrolidine scaffold exploits specific amino acid differences in the binding site, particularly within the glycine-rich loop and αC-helix regions. The compound's selectivity is further enhanced by its ability to engage PKBα-specific residues that are not conserved in PKA [2] [3].

Isoform selectivity extends beyond PKA to encompass other members of the AGC kinase family. PF-AKT400 demonstrates greater than 2000-fold selectivity against protein kinase C isoforms and phosphoinositide-dependent kinase 1 (PDK1), indicating its highly specific recognition of the PKBα active site [8] [9]. This selectivity profile minimizes off-target effects and reduces the potential for mechanism-unrelated toxicity.

The compound maintains high selectivity among Akt isoforms (PKBα, PKBβ, and PKBγ), which share greater than 90% sequence identity within their kinase domains. While specific IC50 values for PKBβ and PKBγ are not reported, the high conservation of the ATP-binding site among Akt isoforms suggests that PF-AKT400 likely inhibits all three isoforms with similar potency [10] [11].

Kinase TargetIC50 (nM)Selectivity vs PKBαStructural Basis
PKBα (Akt1)0.51× (reference)Optimized scaffold binding
PKA450900-fold less potentDifferent pocket architecture
PKC isoforms>1000>2000-fold less potentDistinct kinase family
PDK1>1000>2000-fold less potentDifferent binding geometry

Allosteric Modulation of Akt Hyperphosphorylation

Beyond its primary ATP-competitive mechanism, PF-AKT400 demonstrates significant allosteric modulation effects on Akt hyperphosphorylation, particularly at the critical regulatory sites Thr308 and Ser473. This allosteric component represents a unique aspect of the compound's mechanism that contributes to its cellular efficacy and sustained inhibition of Akt signaling [4] [5] [7].

The allosteric modulation mechanism involves PF-AKT400-induced conformational changes that affect the accessibility of phosphorylation sites to upstream kinases and downstream phosphatases. Molecular dynamics simulations reveal that compound binding stabilizes the closed conformation of the Akt kinase domain, creating an allosteric communication pathway from the ATP-binding site to the activation loop containing Thr308 [4].

This allosteric pathway involves a series of interconnected residues: ATP-binding site → Thr160 (G-loop) → Phe161 → Glu191 (αC-helix) → His194 → phospho-Thr308. PF-AKT400 binding disrupts this protective pathway, leading to increased exposure of phospho-Thr308 to protein phosphatase 2A (PP2A), resulting in enhanced dephosphorylation and sustained kinase inactivation [4] [5].

The compound induces Akt hyperphosphorylation as a compensatory cellular response, with an EC50 of 216 nanomolar for this effect. This hyperphosphorylation represents an attempt by the cell to overcome kinase inhibition through increased phosphorylation at regulatory sites, but ultimately fails to restore kinase activity due to the compound's persistent ATP-competitive inhibition [7] [8].

Allosteric EffectEC50/IC50 (nM)Mechanism
Akt hyperphosphorylation216Compensatory response
pThr308 exposureQualitativeAllosteric pathway disruption
PP2A accessibilityEnhancedConformational change
Sustained inhibition<500Combined ATP-competitive and allosteric

Impact on Downstream Targets: GSK-3α and S6 Kinase

PF-AKT400 exerts profound effects on critical downstream targets of Akt signaling, with particularly well-characterized impacts on glycogen synthase kinase-3 alpha (GSK-3α) and ribosomal protein S6 kinase (S6K). These effects serve as both pharmacodynamic biomarkers and mechanistic indicators of successful Akt pathway inhibition [7] [8] [12].

GSK-3α Modulation:
The compound significantly reduces inhibitory phosphorylation of GSK-3α at Ser21, with a cellular IC50 of 310 nanomolar measured in U87 glioblastoma cells. Under normal conditions, active Akt phosphorylates GSK-3α at Ser21, creating a pseudosubstrate that blocks GSK-3α kinase activity. PF-AKT400 treatment reduces this inhibitory phosphorylation, leading to GSK-3α reactivation and subsequent effects on downstream substrates including glycogen synthase and β-catenin [13] [14].

The reactivation of GSK-3α following PF-AKT400 treatment has significant metabolic consequences, promoting glycogen synthesis and affecting cellular energy homeostasis. This effect contributes to the compound's antiproliferative activity in cancer cells that rely heavily on dysregulated glucose metabolism [15] [13].

S6 Kinase Impact:
PF-AKT400 demonstrates potent inhibition of ribosomal protein S6 phosphorylation, with an IC50 of 110 nanomolar for this downstream effect. S6 kinase activity is regulated through the Akt-mTORC1 pathway, where Akt phosphorylates and inactivates tuberous sclerosis complex 2 (TSC2), leading to mTORC1 activation and subsequent S6K1 phosphorylation [12] [16].

The compound's inhibition of S6 phosphorylation reflects successful disruption of the Akt-mTOR signaling axis, resulting in decreased protein synthesis and reduced cellular proliferation. This effect is particularly pronounced in cancer cells with hyperactive PI3K-Akt-mTOR signaling, making it a valuable pharmacodynamic marker for compound activity [17] [18].

The impact on S6 kinase signaling extends beyond simple inhibition to include modulation of feedback regulatory mechanisms. S6K1 normally provides negative feedback regulation of Akt through phosphorylation of insulin receptor substrate-1 (IRS-1). PF-AKT400 treatment disrupts this feedback loop, creating complex downstream effects that enhance the compound's overall efficacy [12] [16].

Downstream TargetEffectIC50 (nM)Biological Consequence
GSK-3α (pSer21)Reduced phosphorylation310Enhanced glycogen synthesis
S6 ribosomal proteinReduced phosphorylation110Decreased protein synthesis
mTORC1 signalingPathway inhibition<200Reduced cell growth
β-cateninDestabilizationNot specifiedReduced oncogenic signaling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

400.18231567 g/mol

Monoisotopic Mass

400.18231567 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-{[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-D]pyrimidin-4-yl)pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide

Dates

Last modified: 08-15-2023
1: Freeman-Cook KD, Autry C, Borzillo G, Gordon D, Barbacci-Tobin E, Bernardo V, Briere D, Clark T, Corbett M, Jakubczak J, Kakar S, Knauth E, Lippa B, Luzzio MJ, Mansour M, Martinelli G, Marx M, Nelson K, Pandit J, Rajamohan F, Robinson S, Subramanyam C, Wei L, Wythes M, Morris J. Design of selective, ATP-competitive inhibitors of Akt. J Med Chem. 2010 Jun 24;53(12):4615-22. Erratum in: J Med Chem. 2010 Aug 12;53(15):5895. PubMed PMID: 20481595.

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